molecular formula C7H10N2O2S2 B1531817 (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol CAS No. 2165480-97-5

(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol

Cat. No. B1531817
M. Wt: 218.3 g/mol
InChI Key: SUCAPVJMPAWRNW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol, also known as MDT-SO, is a novel synthetic compound that was first reported in 2020. It is a small molecule that has been found to have a wide range of potential applications in the field of scientific research. MDT-SO has been found to have interesting properties such as its ability to modulate cell proliferation, apoptosis, and autophagy. In addition, MDT-SO has been found to have immunomodulatory effects and to induce the production of reactive oxygen species (ROS) in cells.

Scientific Research Applications

(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to have a wide range of potential applications in the field of scientific research. It has been found to have immunomodulatory effects and to induce the production of ROS in cells. In addition, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to modulate cell proliferation, apoptosis, and autophagy. It has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has also been found to be a potent inhibitor of the enzyme 5-Lipoxygenase (5-LOX), which is involved in inflammation, asthma, and atherosclerosis.

Mechanism Of Action

The mechanism of action of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol is not yet fully understood. However, it has been suggested that (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol may act by modulating the production of ROS in cells. It has also been suggested that (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol may act by modulating the expression of genes involved in cell proliferation, apoptosis, and autophagy. In addition, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to be a potent inhibitor of the enzymes COX-2 and 5-LOX, which are involved in inflammation and other diseases.

Biochemical And Physiological Effects

(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol can modulate cell proliferation, apoptosis, and autophagy. It has also been found to be a potent inhibitor of the enzymes COX-2 and 5-LOX, which are involved in inflammation and other diseases. In addition, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to induce the production of ROS in cells, which can have both beneficial and detrimental effects.

Advantages And Limitations For Lab Experiments

(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has a number of advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and use in experiments. In addition, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to have a range of biological effects, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to using (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol in experiments. It is not yet fully understood how (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol works and its effects on cells may vary depending on the cell type and experimental conditions.

Future Directions

The potential applications of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol are still being explored. Further research is needed to better understand the mechanism of action of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol and to determine its effects on different cell types and in different experimental conditions. In addition, further research is needed to explore the potential applications of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol in the fields of cancer, inflammation, and other diseases. Finally, additional studies are needed to determine the safety and efficacy of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol for use in humans.

properties

IUPAC Name

(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-4-8-9-7(12-4)13-6-3-11-2-5(6)10/h5-6,10H,2-3H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCAPVJMPAWRNW-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 2
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 3
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 4
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 5
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol

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